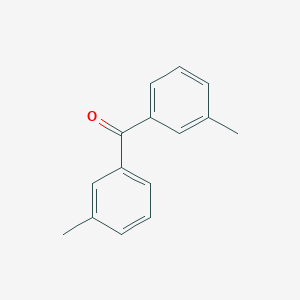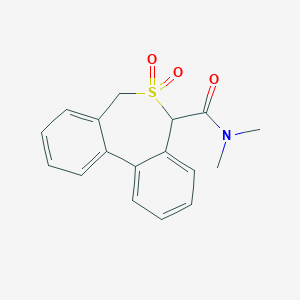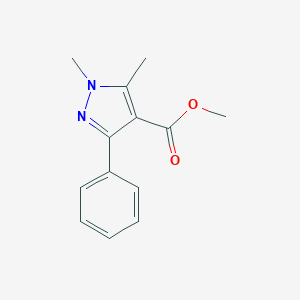
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate, also known as MDPV, is a synthetic cathinone and a designer drug. It belongs to the pyrovalerone family and has been used as a recreational drug due to its stimulant effects. However,
Mécanisme D'action
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate works by inhibiting the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to increased levels of these neurotransmitters, which can result in feelings of euphoria, increased energy, and heightened alertness.
Effets Biochimiques Et Physiologiques
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been found to have a range of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to vital organs.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in laboratory experiments to study its effects on the central nervous system. Its potency and selectivity as a dopamine reuptake inhibitor make it a valuable tool for studying dopamine-related disorders. However, its potential for abuse and lack of safety data make it a challenging substance to work with.
Orientations Futures
There are several future directions for research on Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate. One area of interest is its potential as a treatment for dopamine-related disorders such as Parkinson's disease. Additionally, there is a need for further safety studies to better understand the risks associated with its use. Finally, research into the development of analogs with improved selectivity and safety profiles could lead to new treatments for a range of disorders.
Méthodes De Synthèse
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate can be synthesized through a multi-step process, starting with the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine. This is followed by a series of reactions, including oxidation, reduction, and esterification, to yield Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate.
Applications De Recherche Scientifique
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent dopamine reuptake inhibitor, leading to increased levels of dopamine in the brain. This has been linked to its stimulant effects and potential for abuse.
Propriétés
Numéro CAS |
90145-26-9 |
|---|---|
Nom du produit |
Methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
methyl 1,5-dimethyl-3-phenylpyrazole-4-carboxylate |
InChI |
InChI=1S/C13H14N2O2/c1-9-11(13(16)17-3)12(14-15(9)2)10-7-5-4-6-8-10/h4-8H,1-3H3 |
Clé InChI |
VYNXNCAMDHTBBF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
SMILES canonique |
CC1=C(C(=NN1C)C2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



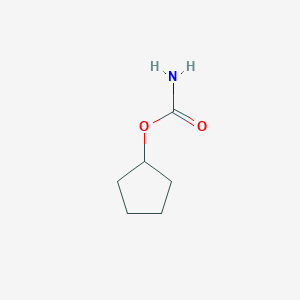
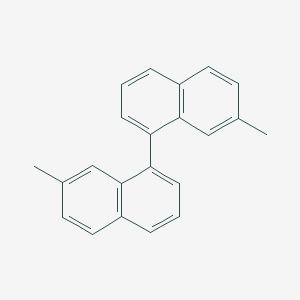

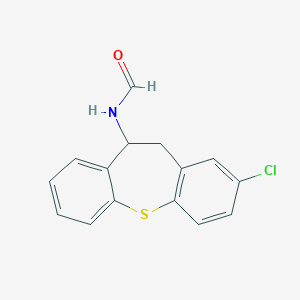
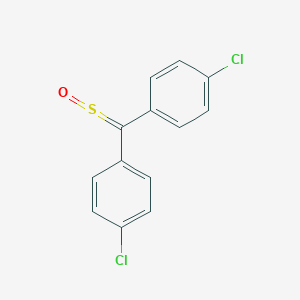


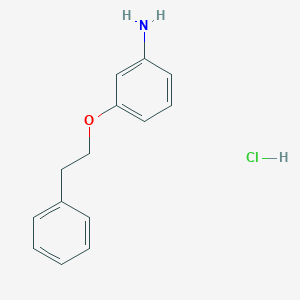
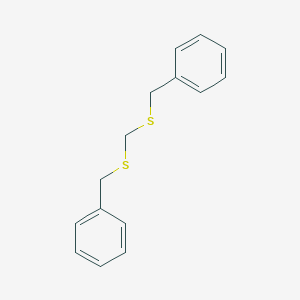
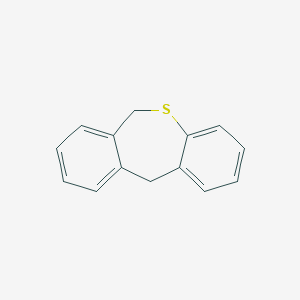
![[Bis(4-methoxyphenyl)methylidene]hydrazine](/img/structure/B188696.png)
![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)
